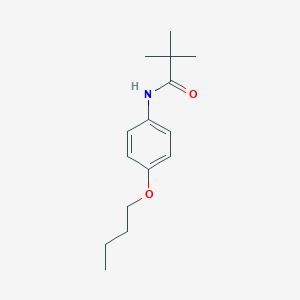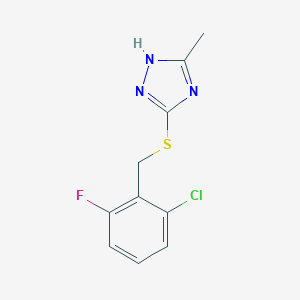
N-(4-butoxyphenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of amides. It is also known by its chemical name, BDP. BDP is widely used in scientific research for its numerous applications in biochemistry and pharmacology.
作用機序
The mechanism of action of N-(4-butoxyphenyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the central nervous system, including the GABA-A receptor. BDP has been shown to enhance the binding of certain ligands to the GABA-A receptor, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit anxiolytic, anticonvulsant, and sedative properties in animal models. BDP has also been shown to enhance the activity of certain enzymes involved in the metabolism of neurotransmitters, such as GABA and dopamine.
実験室実験の利点と制限
One advantage of using N-(4-butoxyphenyl)-2,2-dimethylpropanamide in lab experiments is its high affinity and selectivity for certain receptors in the central nervous system. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using BDP is its potential toxicity, which can vary depending on the dose and duration of exposure.
将来の方向性
There are numerous future directions for the use of N-(4-butoxyphenyl)-2,2-dimethylpropanamide in scientific research. One potential application is the development of novel drugs for the treatment of anxiety and other neurological disorders. BDP has also been shown to have potential as a tool for studying the role of certain receptors in the central nervous system in various disease states. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential toxicity in different experimental settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has numerous applications in scientific research. Its high affinity and selectivity for certain receptors in the central nervous system make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of N-(4-butoxyphenyl)-2,2-dimethylpropanamide involves the reaction of 4-butoxybenzoyl chloride and 2,2-dimethylpropionyl chloride in the presence of an organic base such as triethylamine. The reaction mixture is then stirred for several hours at room temperature to obtain the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
N-(4-butoxyphenyl)-2,2-dimethylpropanamide has numerous applications in scientific research. It is commonly used as a ligand in the design and synthesis of new drugs. BDP has been shown to exhibit high affinity and selectivity for certain receptors in the central nervous system, making it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
N-(4-butoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO2/c1-5-6-11-18-13-9-7-12(8-10-13)16-14(17)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17) |
InChIキー |
NAYDGAFRHMKYHP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C |
正規SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)


![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)